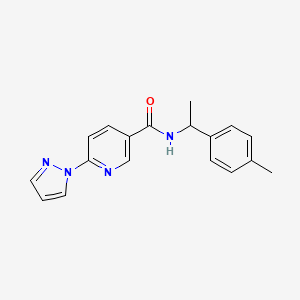![molecular formula C31H28N2O5 B2958902 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide CAS No. 313501-76-7](/img/structure/B2958902.png)
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide is a complex organic compound with intriguing properties and potential applications across various fields. This compound's unique structure offers promising avenues for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide typically involves a multi-step process starting from commercially available precursors. The key steps include the formation of the 1H-benzo[de]isoquinoline-1,3(2H)-dione moiety, followed by the introduction of the propyl linker, and finally, the attachment of the 4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide group. Each step requires precise reaction conditions, including controlled temperatures, solvent choices, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production often scales up the laboratory synthetic route with optimizations for cost-efficiency and safety. This might involve continuous flow reactors, automated synthesis machines, and stringent quality control processes to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide undergoes various types of chemical reactions, such as oxidation, reduction, substitution, and hydrolysis. These reactions can modify the compound for different applications or improve its properties.
Common Reagents and Conditions: Some common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reductions, and nucleophiles for substitution reactions. Reaction conditions might vary but generally include controlled pH, temperature, and the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction pathway
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various scientific fields:
Chemistry: It's used as a building block for more complex molecules, particularly in the synthesis of pharmaceutical candidates and advanced materials.
Biology: Studies explore its potential as a probe for biological assays, especially in understanding protein-ligand interactions.
Medicine: There's ongoing research into its potential therapeutic effects, such as anticancer, anti-inflammatory, and neuroprotective properties.
Industry: It’s used in the development of new materials with specific properties, such as polymers with enhanced durability or electronic devices with improved performance.
Wirkmechanismus
The mechanism by which N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide exerts its effects is under investigation. Preliminary studies suggest it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects in biological pathways. For example, it might inhibit a particular enzyme involved in inflammation, thereby exerting an anti-inflammatory effect.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide stands out due to its unique structural features and resultant properties. Similar compounds might include other benzoisoquinoline derivatives or benzamide derivatives. These compounds may share some properties but differ in specific activities or applications. For instance, while another benzoisoquinoline derivative might also exhibit anticancer properties, the unique methoxy and methyl substitutions in this compound may confer improved bioavailability or reduced toxicity.
In essence, this compound is a compound of significant interest with a wealth of potential scientific and industrial applications, underpinned by its complex synthesis and diverse chemical reactivity.
Eigenschaften
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c1-20-11-16-26(27(19-20)38-3)32(29(34)22-12-14-23(37-2)15-13-22)17-6-18-33-30(35)24-9-4-7-21-8-5-10-25(28(21)24)31(33)36/h4-5,7-16,19H,6,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYBGMVAZLBVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopentyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2958819.png)






![1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2958831.png)



![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)
![3-ethyl-1,7-dimethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2958840.png)
![1-[4-(3-Nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2958842.png)
